molecular formula C31H46ClNO11 B594283 Benzoylmesaconine hydrochloride CAS No. 126266-38-4

Benzoylmesaconine hydrochloride

Cat. No. B594283
CAS RN: 126266-38-4
M. Wt: 644.155
InChI Key: XRTSTRVVIFSUJU-AXODCOLYSA-N
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Description

Benzoylmesaconine (BMA) is the most abundant monoester alkaloid in Aconitum plants . It is also known as Mesaconine 14-benzoate . It is used for scientific research and has been found to have potent pharmacological activities .


Synthesis Analysis

Benzoylmesaconine is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) . The toxicity of these alkaloids can be lowered by hydrolysis into much less poisonous benzoylaconines which are the products of deacetylation of the 8β-acetoxyl .


Molecular Structure Analysis

The molecular formula of Benzoylmesaconine hydrochloride is C31H44ClNO10 . Its molecular weight is 626.2 g/mol .


Chemical Reactions Analysis

Benzoylmesaconine is used as a marker compound for the quality control of processed aconite roots and their products . An optimized high-performance liquid chromatography (HPLC) method for benzoylmesaconine determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products has been developed .


Physical And Chemical Properties Analysis

Benzoylmesaconine hydrochloride is a powder . It is sourced from the roots of Aconitum kusnezoffii Reichb .

Scientific Research Applications

Analgesic and Anti-Inflammatory Applications

BMA is the main Aconitum alkaloid in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) with potent pharmacological activities, such as analgesia and anti-inflammation . It has been used in China to relieve joint pain and treat rheumatic diseases .

Quality Control Marker for Processed Aconite Roots

The present study developed a simple and reliable method using BMA as a marker compound for the quality control of processed aconite roots and their products . This is important for ensuring the safety and efficacy of these traditional medicines.

Pharmacokinetic Studies

BMA has been used as the marker compound for the pharmacokinetic study of Wutou decoction . The pharmacokinetics of BMA in rats after oral administration of pure BMA and Wutou decoction were compared .

Toxicity Reduction in Traditional Chinese Medicine

The high levels of toxicity of Radix Aconiti are derived from diester aconitum alkaloids, which can be hydrolyzed to benzoylaconine, BMA, and benzoylhypaconine, respectively . This process is necessary to remove the poisonous diester-diterpene type Aconitum alkaloids including aconitine, mesaconitine, and hypaconitine .

Geographical Origin Discrimination of Fuzi

The content of BMA varies by geographical origin, and the content ratios of the BMA/mesaconitine and diester-type/monoester-type diterpenoid alkaloids may be potential traits for discriminating the geographical origin of Fuzi .

High-Performance Liquid Chromatography (HPLC) Method Development

An optimized HPLC method for BMA determination in Radix Aconiti Lateralis Preparata (Fuzi, aconite roots) and its products has been developed . This method is applicable to the quality control of processed aconite roots and their products .

properties

IUPAC Name

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2/t17-,18+,19-,20-,21-,22-,23+,24?,26-,27-,28-,29-,30-,31+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTSTRVVIFSUJU-AXODCOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@]5([C@H]6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 102600863

Q & A

Q1: What is the chemical structure of Benzoylmesaconine hydrochloride and what is known about its physicochemical properties?

A1: Benzoylmesaconine hydrochloride is an amine-protonated hydrochloride of 14-benzoylmesaconine, a naturally occurring compound found in plants of the Aconitum genus. Structurally, it features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. [] The six-membered rings exhibit chair and boat conformations while the five-membered rings display envelope conformations. [] In its crystalline form, Benzoylmesaconine hydrochloride exists as a methanol solvate with the molecular formula C31H44N3O10 +·Cl−·CH4O. []

Q2: Are there any analytical methods specifically developed for quantifying Benzoylmesaconine hydrochloride in complex mixtures like plant extracts?

A2: Yes, researchers have explored using relative molar sensitivity (RMS) as a novel approach for quantifying Benzoylmesaconine hydrochloride, along with other Aconitum monoester alkaloids, in Kampo extracts derived from Aconite Root. [] This method utilizes a single reference compound, benzoic acid, to determine the content of multiple target alkaloids simultaneously, potentially offering advantages in terms of tester safety and reduced reagent consumption compared to traditional methods. [] This approach relies on pre-determined RMS values, established using techniques like 1H-quantitative NMR and HPLC/UV. []

Q3: What research has been done to evaluate the quality of naturally occurring compounds like Benzoylmesaconine hydrochloride?

A3: While specific information on Benzoylmesaconine hydrochloride is limited within the provided research, the study by Furuya et al. highlights the importance of physicochemical quality evaluation for natural compounds isolated from crude drugs. [] This emphasizes the need for rigorous assessment of these compounds to ensure their safety and efficacy in various applications.

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